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Compound of Interest

Compound Name:
2,2,4,4-Tetramethyloxetan-3-

amine hydrochloride

CAS No.: 2173991-84-7

Cat. No.: B3049728

Get Quote

2,2,4,4-Tetramethyloxetan-3-amine hydrochloride is a unique heterocyclic compound

characterized by a strained four-membered oxetane ring heavily substituted with four methyl

groups. This substitution imparts significant steric hindrance and conformational rigidity, making

it a valuable building block in medicinal chemistry and organic synthesis. The presence of a

primary amine on the sterically congested framework provides a key functional handle for

derivatization, while the hydrochloride salt form enhances its stability and solubility in polar

solvents, facilitating its use in a variety of synthetic applications.[1][2]

This guide offers a comprehensive overview of the chemical properties, spectroscopic profile, a

plausible synthetic route, and potential applications of this compound, tailored for researchers

and professionals in drug development and synthetic chemistry.

Section 1: Core Physicochemical and Structural
Properties
The fundamental identity of 2,2,4,4-tetramethyloxetan-3-amine hydrochloride is defined by

its molecular structure and resulting physical properties. The base, 2,2,4,4-tetramethyloxetan-
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3-amine, consists of an oxetane ring—a four-membered heterocycle containing one oxygen

atom. The ring is symmetrically substituted with two methyl groups at both the C2 and C4

positions. The amine functional group is located at the C3 position. Protonation of this amine

with hydrochloric acid yields the corresponding hydrochloride salt.[1]

The most defining structural feature is the steric bulk imposed by the four methyl groups

flanking the amine. This steric shielding influences the reactivity of the amine and the overall

conformational stability of the molecule. X-ray crystallography studies on similar oxetane

derivatives indicate a puckered ring geometry, a feature that can be exploited to achieve

stereochemical control in complex syntheses.[1]

Table 1: Key Physicochemical Properties
Property Value/Description Source(s)

Molecular Formula C₇H₁₆ClNO [3]

Molecular Weight 165.66 g/mol [1][3]

CAS Registry Number 2173991-84-7 [3][4]

Base Compound CAS 89783-05-1 [1]

Appearance
Likely a white to off-white

crystalline solid

General knowledge on amine

hydrochlorides[5][6]

Solubility

Expected to be soluble in polar

solvents (e.g., water, methanol,

ethanol)

[1][2]

Melting Point
Not reported in available

literature
[1]

Boiling Point
Not reported in available

literature
[1]

Density
Not reported in available

literature
[1]

Section 2: Spectroscopic Characterization
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While publicly available spectra are limited, the structure of 2,2,4,4-tetramethyloxetan-3-
amine hydrochloride allows for the confident prediction of its key spectroscopic signatures.

Such data is crucial for identity confirmation and purity assessment following synthesis.

Spectroscopic data sets, including ¹H NMR, IR, and MS, are noted as being available through

specialized chemical databases.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's

symmetry.

Methyl Protons (-CH₃): A sharp, intense singlet would appear in the upfield region

(typically ~1.2-1.5 ppm), integrating to 12 protons, representing all four equivalent methyl

groups.

Methine Proton (-CH-N): A singlet corresponding to the single proton at the C3 position

would be observed, likely in the range of 3.5-4.0 ppm.

Ammonium Protons (-NH₃⁺): A broad singlet would be present, with a chemical shift that is

highly dependent on the solvent and concentration, typically appearing further downfield.

¹³C NMR: The carbon NMR spectrum would also reflect the molecular symmetry.

Methyl Carbons (-CH₃): A single signal in the upfield region (~20-30 ppm).

Quaternary Carbons (C2 & C4): A single signal for the two equivalent, sterically hindered

carbons of the oxetane ring (~75-85 ppm).

Methine Carbon (C3): A single signal for the carbon bearing the amino group (~50-60

ppm).

Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.

N-H Stretching: A broad and strong absorption band would be prominent in the 2800-3200

cm⁻¹ region, characteristic of the ammonium salt (R-NH₃⁺).
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C-H Stretching: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of

the methyl and methine groups.

C-O-C Stretching: A strong, characteristic peak in the fingerprint region, typically around

1000-1100 cm⁻¹, indicating the ether linkage of the oxetane ring.

Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight. Using a technique like

Electrospray Ionization (ESI) in positive ion mode, the spectrum would show the molecular ion

for the free base.

[M+H]⁺ Peak: The primary ion observed would correspond to the protonated free base

(C₇H₁₅NO), with an expected m/z of 130.12.

Section 3: Synthesis and Purification
A definitive, published protocol for the synthesis of 2,2,4,4-tetramethyloxetan-3-amine
hydrochloride is not readily available in peer-reviewed literature. However, a plausible and

efficient synthetic route can be designed based on established organic chemistry principles,

specifically the reductive amination of a ketone precursor. This approach is widely used for the

synthesis of primary, secondary, and tertiary amines.

The logical precursor for this synthesis is 2,2,4,4-tetramethyloxetan-3-one. The synthesis would

proceed in two key steps: formation of an oxime intermediate followed by its reduction, or more

directly via one-pot reductive amination.

Proposed Synthetic Workflow: Reductive Amination
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Step 1: Reductive Amination

Step 2: Salt Formation

2,2,4,4-Tetramethyloxetan-3-one

2,2,4,4-Tetramethyloxetan-3-amine
(Free Base)

1. NH4OAc, EtOH
2. NaBH3CN

2,2,4,4-Tetramethyloxetan-3-amine HCl
(Final Product)

HCl in Et2O or IPA

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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